
Mycophenolate Dimer
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Overview
Description
Mycophenolate Dimer is a compound derived from mycophenolic acid, which is known for its immunosuppressive properties. Mycophenolic acid was first isolated from the mold Penicillium species and has been used in various medical applications, particularly in preventing organ transplant rejection and treating autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolate Dimer typically involves the reaction of mycophenolic acid with specific reagents under controlled conditions. One common method includes the use of morpholino ethanol in the presence of dipyridyl carbonate . The reaction conditions often require a solvent such as dichloromethane and may involve steps to purify the final product to remove impurities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Esterification-Induced Dimerization
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Reaction Mechanism : Mycophenolic acid (MPA) reacts with excess 2-morpholin-4-yl-ethanol under acidic conditions (e.g., toluene with acid catalysts like HCl or H₂SO₄). This leads to the formation of Compound V , a dimer with the structure 5-Methoxy-4-methyl-6-[2-(2-methyl-5-oxo-tetrahydro-furan-2-yl)-ethyl]-7-(2-morpholin-4-yl-ethoxy)-3H-isobenzofuran-1-one .
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Key Conditions :
Halogenation Side Reactions
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Traditional Synthesis : In methods using thionyl chloride (SOCl₂) to convert MPA to its acid chloride, dimerization occurs due to:
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Impact of Catalysts : Use of Zn/Ca salts (as in WO 2006076802) reduces dimerization but extends reaction times .
Analytical Characterization of Dimer Content
HPLC data from comparative studies highlight the efficacy of synthesis methods in minimizing dimer impurities:
Synthesis Method | Purity (%) | Dimer Content (%) | Mycophenolic Acid (%) | Other Impurities (%) |
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Conventional (Thionyl Chloride) | 85.99 | 4.88 | 9.13 | 0.97 |
Amine Salt Intermediate (Patent) | 99.9 | <0.1 | <0.1 | Not detected |
Key Findings:
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Dimer content exceeds 9% in traditional acid chloride routes, necessitating costly purification .
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Novel methods using amine salts of mycophenolate (e.g., triethylamine or pyridine derivatives) suppress dimerization by stabilizing reactive intermediates .
Process Optimization
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Solvent Selection : Non-polar solvents (toluene, cyclohexane) reduce unwanted side reactions compared to halogenated solvents .
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Catalyst-Free Esterification : Alkaline conditions (e.g., sodium methoxide in methanol) minimize acid-catalyzed dimerization .
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One-Pot Synthesis : Sequential reaction steps without intermediate isolation reduce exposure to dimer-promoting conditions .
Industrial Implications
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Yield Improvement : Patent WO2009084008A1 reports an 80% yield of MMF with <0.1% dimer content using optimized conditions .
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Cost Reduction : Eliminating recrystallization steps saves ~30% in production costs .
Structural and Functional Impact of the Dimer
Scientific Research Applications
Mycophenolate Dimer has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of autoimmune diseases and in preventing organ transplant rejection.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Mycophenolate Dimer exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, thereby suppressing the immune response . Additionally, it affects the glycosylation and expression of adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation .
Comparison with Similar Compounds
Mycophenolate Mofetil: A prodrug of mycophenolic acid, used for similar immunosuppressive purposes.
Mycophenolate Sodium: Another formulation of mycophenolic acid with improved gastrointestinal tolerability.
Uniqueness: Mycophenolate Dimer is unique in its specific dimeric structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other mycophenolate derivatives. Its unique structure may also influence its efficacy and safety profile in clinical applications .
Q & A
Basic Research Questions
Q. How can Mycophenolate Dimer be structurally distinguished from Mycophenolate Mofetil in impurity profiling studies?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to compare molecular weights, fragmentation patterns, and proton/carbon environments. For example, dimer-specific peaks in HRMS (e.g., m/z 868.993 for this compound ) and distinct NMR shifts (e.g., dimerization-induced splitting of ester carbonyl signals) can differentiate it from the monomer. Cross-validate findings with reference standards from databases like ChemSpider or PubChem .
Q. What synthetic routes are commonly employed to produce this compound for analytical reference standards?
- Methodological Answer : Controlled acid- or base-catalyzed esterification under anhydrous conditions is typical. Monitor reaction progress via thin-layer chromatography (TLC) to detect dimer formation. Purify using preparative HPLC with a C18 column, optimizing mobile phase gradients to resolve dimer-monomer mixtures. Document yield and purity (>98%) using UV-Vis and LC-MS .
Q. Which chromatographic techniques are optimal for quantifying this compound in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 215–254 nm) is standard. Use a validated method with a calibration curve (linearity: R² ≥0.99) and spike-recovery tests (accuracy: 95–105%). For complex matrices, tandem LC-MS/MS improves specificity, especially at trace levels (<0.1% impurity) .
Advanced Research Questions
Q. How does this compound’s stability vary under accelerated degradation conditions (e.g., heat, humidity, light)?
- Methodological Answer : Design stress-testing protocols per ICH guidelines:
- Thermal Degradation : Incubate at 40–80°C for 1–4 weeks; monitor via HPLC for dimer decomposition into mycophenolic acid or other byproducts.
- Photostability : Expose to UV light (ICH Q1B) and assess spectral changes via diode-array detection.
Report degradation kinetics (e.g., Arrhenius plots) and identify degradation pathways using MS/MS fragmentation .
Q. What mechanistic insights explain this compound’s potential immunomodulatory interactions compared to Mycophenolate Mofetil?
- Methodological Answer : Conduct in vitro binding assays (e.g., surface plasmon resonance) to compare affinity for target enzymes like inosine monophosphate dehydrogenase (IMPDH). Pair with molecular dynamics simulations to analyze dimer binding conformations. Validate functional impact via IMPDH activity assays (e.g., NAD⁺ consumption rates) in lymphocyte cultures .
Q. How can contradictory data on this compound’s solubility and bioavailability be resolved in preclinical models?
- Methodological Answer : Systematically vary experimental parameters (e.g., solvent polarity, pH, temperature) and employ orthogonal methods:
- Solubility : Use shake-flask vs. potentiometric titration.
- Bioavailability : Compare in situ intestinal perfusion models with Caco-2 cell permeability assays.
Apply multivariate analysis to identify confounding variables (e.g., excipient interactions) .
Q. Data Presentation and Reproducibility Guidelines
Table 1 : Key Analytical Techniques for this compound Characterization
Technique | Application | Key Parameters |
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HPLC-UV | Quantification | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |
LC-MS/MS | Structural confirmation | MS² fragments: m/z 320.1 (base peak), 207.0 |
NMR | Stereochemical analysis | δ 5.2–5.4 ppm (ester protons), δ 170–175 ppm (carbonyl carbons) |
Best Practices :
Properties
Molecular Formula |
C40H49NO12 |
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Molecular Weight |
735.8 g/mol |
IUPAC Name |
[6-methoxy-7-methyl-5-[(E)-3-methyl-6-(2-morpholin-4-ylethoxy)-6-oxohex-2-enyl]-3-oxo-1H-2-benzofuran-4-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C40H49NO12/c1-23(7-11-27-35(44)33-29(21-51-39(33)45)25(3)36(27)47-5)10-14-32(43)53-38-28(37(48-6)26(4)30-22-52-40(46)34(30)38)12-8-24(2)9-13-31(42)50-20-17-41-15-18-49-19-16-41/h7-8,44H,9-22H2,1-6H3/b23-7+,24-8+ |
InChI Key |
YUKLHGYCXXAVMN-ZPNKGADNSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC3=C4C(=C(C(=C3C/C=C(\C)/CCC(=O)OCCN5CCOCC5)OC)C)COC4=O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3=C4C(=C(C(=C3CC=C(C)CCC(=O)OCCN5CCOCC5)OC)C)COC4=O)O |
Origin of Product |
United States |
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